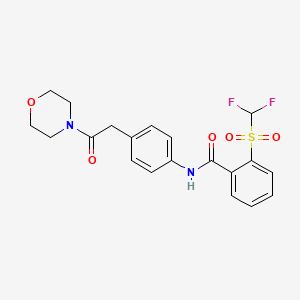

2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Description

2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a synthetic benzamide derivative characterized by a difluoromethylsulfonyl group (-SO₂CF₂H) at the ortho position of the benzamide core and a morpholino-2-oxoethyl substituent on the para-aminophenyl moiety. This compound combines sulfonyl, benzamide, and morpholine functionalities, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation. The difluoromethyl group enhances metabolic stability and bioavailability, while the morpholine ring contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O5S/c21-20(22)30(27,28)17-4-2-1-3-16(17)19(26)23-15-7-5-14(6-8-15)13-18(25)24-9-11-29-12-10-24/h1-8,20H,9-13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLFNIBUIZCASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the difluoromethylsulfonyl group: This can be achieved by reacting a suitable precursor with difluoromethyl sulfone under specific conditions.

Introduction of the morpholino group: This step involves the reaction of a suitable intermediate with morpholine, often under basic conditions.

Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or morpholino moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. The difluoromethyl sulfonyl group is known to enhance the compound's ability to interact with biological targets involved in cancer progression.

- Mechanism of Action : It is hypothesized that the compound may inhibit specific kinases or phosphatases involved in cell signaling pathways that promote tumor growth. For instance, it could act as a MEK1/PI3K inhibitor, disrupting pathways crucial for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The sulfonyl group can enhance the binding affinity to bacterial enzymes, potentially inhibiting their function.

- In Vitro Studies : Preliminary tests indicated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .

Neurological Applications

Given the presence of the morpholino group, this compound may have implications in neurological research. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems or protect neuronal health.

- Neuroprotective Effects : Research indicates that sulfonylated compounds can exhibit neuroprotective properties by modulating calcium ion channels, which are critical in neuronal signaling .

Case Study 1: Inhibition of Dihydropteroate Synthase

A study investigated the binding affinity of this compound to dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The results showed competitive inhibition with a binding energy comparable to established inhibitors, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The observed IC50 values were promising when compared to standard chemotherapeutic agents, suggesting further exploration in vivo is warranted .

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The morpholino group can enhance the compound’s solubility and facilitate its interaction with biological targets. The benzamide moiety can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Data Gaps :

- No direct biological data or pharmacokinetic profiles for the target compound.

- Limited comparative spectral data for difluoromethylsulfonyl derivatives.

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.43 g/mol. The presence of a difluoromethyl group and a morpholino moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of benzamides, similar to our compound, exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with similar structural features can inhibit the growth of lung cancer cells (A549 cell line) effectively.

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| 2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide | TBD | A549 |

| N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | 10.88 ± 0.82 | A549 |

The above table illustrates the need for further investigation into the specific IC50 values for our compound in various cancer cell lines, which remains to be defined in existing literature.

Molecular docking studies suggest that this compound may interact with key enzymes involved in cancer proliferation. For instance, it could potentially inhibit tyrosine kinases or other targets implicated in cancer signaling pathways. The binding affinity and interaction patterns can be analyzed using computational methods to predict efficacy.

Antioxidant Activity

In addition to anticancer properties, the compound may exhibit antioxidant activity. The ability to scavenge free radicals is crucial for therapeutic applications, particularly in oxidative stress-related diseases. Studies have utilized assays such as DPPH to quantify antioxidant capacity.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | TBD |

Further experimental data is needed to establish the antioxidant profile of this specific compound.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing various benzamide derivatives demonstrated that structural modifications significantly impact biological activity. The presence of electronegative groups such as fluorine enhanced the compounds' efficacy against fungal infections, suggesting a similar potential for our compound in anticancer applications .

- Molecular Docking Studies : Research involving molecular docking has shown that certain phenyl derivatives can effectively bind to CYP51, an enzyme critical for ergosterol synthesis in fungi. This mechanism indicates that compounds with similar structures may also inhibit critical biochemical pathways in cancer cells .

- Comparative Analysis : A comparative analysis of several benzamide derivatives revealed that those with morpholino groups displayed superior bioactivity profiles against various targets, including cancer cells and pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.